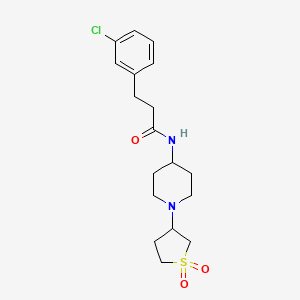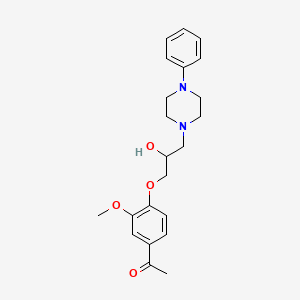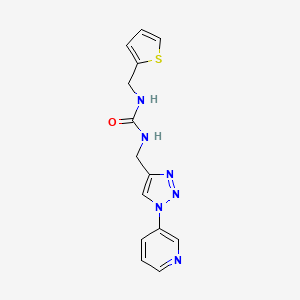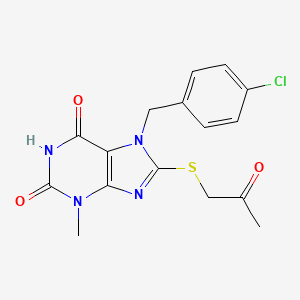![molecular formula C20H19ClN4O3 B2838189 2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1113106-38-9](/img/structure/B2838189.png)
2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and properties, which make it a promising candidate for various research purposes.
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of similar imidazo[1,2-a]pyrazine derivatives has been extensively studied due to their potential applications in medicinal chemistry. These compounds, including various benzimidazole and pyrazoline hybrids, are synthesized through multistep reactions, starting from chalcones or other precursors, followed by cyclization and hybridization steps. The structures of these compounds are elucidated using spectral analysis, including 1H NMR and 13C NMR, showcasing their complex chemistry and potential as versatile scaffolds in drug design (Ibraheem et al., 2020).
Biological Activities
Research on related imidazo[1,2-a]pyrazine derivatives has demonstrated a range of biological activities, from antimicrobial to anti-inflammatory and antioxidant properties. For instance, novel benzimidazole–oxadiazole hybrid molecules have been designed as promising antimicrobial agents, indicating the potential utility of these compounds in addressing bacterial and fungal infections (Shruthi et al., 2016). Similarly, compounds with anti-inflammatory and antioxidant capabilities have been synthesized, suggesting their potential use in the treatment of inflammatory diseases and in oxidative stress mitigation (Shankar et al., 2017).
Antitumor and Anticancer Potential
The antitumor potential of imidazo[1,2-a]pyrazine derivatives has been explored, with studies indicating their ability to act as cytotoxic agents against various cancer cell lines. These studies aim to probe the mode of action of such compounds, comparing them to known antitumor drugs and exploring their molecular interactions with DNA and cell structures (Clark et al., 1995).
Antimicrobial Efficacy
Several studies have focused on the antimicrobial efficacy of imidazo[1,2-a]pyrazine derivatives, synthesizing novel compounds and evaluating their activities against various pathogens. These studies not only offer insights into the antimicrobial potential of these compounds but also contribute to the development of new therapeutic agents capable of addressing drug-resistant infections (Ningaiah et al., 2014).
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-8-5-13(6-9-15)19-23-20(28-24-19)14-7-10-18(27)25(11-14)12-17(26)22-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCZVXEXNOOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine](/img/structure/B2838106.png)


![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[5-(3,5-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethanone](/img/structure/B2838111.png)



![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)

![Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2838121.png)
![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)

